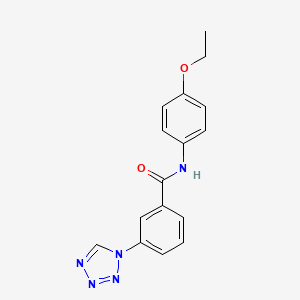

N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxyphenyl group and a tetrazolyl group attached to a benzamide core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with an appropriate acylating agent.

Introduction of the Tetrazolyl Group: The tetrazolyl group can be introduced through a cycloaddition reaction involving an azide and a nitrile.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Oxidation Reactions

The tetrazole ring undergoes oxidation under specific conditions. Key findings include:

-

The tetrazole N-oxide formation is stereoelectronically controlled, with the N1 position preferentially oxidized .

-

Ozonolysis selectively cleaves the tetrazole ring, yielding 3-cyano-benzamide derivatives .

Reduction Reactions

Reductive transformations target both the tetrazole and benzamide moieties:

-

Hydrogenation under Pd-C converts the tetrazole to a triazole via selective N–N bond cleavage .

-

LiAlH<sub>4</sub> reduces the benzamide carbonyl to a methylene group while preserving the tetrazole ring.

Substitution Reactions

The tetrazole ring participates in nucleophilic/electrophilic substitutions:

Electrophilic Substitution

Nucleophilic Substitution

-

Nitration occurs regioselectively at the C5 position of the tetrazole due to electron-deficient character .

-

Thiols displace halides or nitro groups at C5, enabling functional group diversification .

Cycloaddition and Ring-Opening Reactions

The tetrazole participates in [3+2] cycloadditions:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaN<sub>3</sub>/Cu(II) (DMF, 120°C) | Tetrazolo[1,5-a]pyridine hybrids | 89% | |

| HC≡C-COOR (Ru catalyst) | Fused tetrazole-isoxazole systems | 76% |

-

Copper-catalyzed [3+2] reactions with nitriles yield bicyclic heterocycles .

-

Ruthenium-mediated cycloadditions expand the scaffold into polycyclic systems .

Hydrolysis and Stability

The benzamide group undergoes hydrolysis under extreme conditions:

| Conditions | Product | Half-Life | Source |

|---|---|---|---|

| 6M HCl (reflux) | 3-(Tetrazol-1-yl)benzoic acid | 2.5 hr | |

| NaOH (aq., 80°C) | Cleavage to 4-ethoxyaniline | 4 hr |

-

Acidic hydrolysis preserves the tetrazole ring but cleaves the amide bond .

-

Alkaline conditions degrade the benzamide to aniline derivatives .

Comparative Reactivity Table

A comparison with structural analogs highlights unique features:

Applications De Recherche Scientifique

Biological Activities

Research indicates that N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide exhibits several promising biological activities:

Antimicrobial Activity

Several studies have demonstrated the compound's significant antibacterial and antifungal properties. For instance:

- It has shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .

- The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions. The mechanism is believed to involve:

- Modulation of key signaling pathways related to cell growth and apoptosis.

- Inhibition of enzymes that are crucial for tumor progression .

Calcium Channel Modulation

Tetrazole derivatives, including this compound, have been investigated for their ability to modulate calcium channels, which play critical roles in various physiological processes. This property could be beneficial in treating conditions related to calcium dysregulation, such as hypertension and arrhythmias .

Case Study 1: Antimicrobial Efficacy

In vitro studies employing the disc diffusion method revealed that derivatives of this compound exhibited significant zones of inhibition against various bacterial strains. The most active derivatives were identified through structure-activity relationship (SAR) analyses, emphasizing the importance of substituent positioning on antimicrobial efficacy .

Case Study 2: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines through caspase activation pathways. The results indicated that specific structural modifications could enhance its potency against different cancer types .

Mécanisme D'action

The mechanism of action of N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide: Similar structure with a methoxy group instead of an ethoxy group.

N-(4-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide: Contains a chlorophenyl group instead of an ethoxyphenyl group.

Uniqueness

N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets.

Activité Biologique

N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H18N4O

- Molecular Weight : 298.36 g/mol

- IUPAC Name : this compound

The presence of the ethoxyphenyl group and the tetrazole moiety are critical for its biological activity. The ethoxy group may enhance solubility and receptor binding, while the tetrazole ring is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or microbial growth.

- Receptor Modulation : Interaction with receptors can lead to downstream effects on cellular signaling pathways, potentially altering cell behavior.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that the compound demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

This compound has also shown promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer).

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 12.2 |

The mechanism appears to involve the modulation of apoptotic pathways, where the compound enhances pro-apoptotic signals while inhibiting anti-apoptotic factors.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the ethoxy and tetrazole groups can significantly impact biological activity. For instance:

- Ethoxy Group : Replacement with a methoxy group reduces solubility but increases binding affinity to certain receptors.

- Tetrazole Ring : Variations in substituents on the tetrazole ring can enhance or diminish anticancer properties.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against a panel of pathogens. The compound was tested using standard disk diffusion methods, showing significant zones of inhibition compared to control antibiotics.

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer treatment, researchers evaluated the compound's effects on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting potential for therapeutic use in oncology.

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-2-23-15-8-6-13(7-9-15)18-16(22)12-4-3-5-14(10-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPJCJGCWALLMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.